alpha-Vetivone
alpha-Vetivone
Alpha-Vetivone is a sesquiterpenoid.
Brand Name:
Vulcanchem
CAS No.:
15764-04-2
VCID:
VC21041984
InChI:
InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11H,5-7,9H2,1-4H3/t11-,15+/m1/s1
SMILES:
CC1CC(=O)C=C2C1(CC(=C(C)C)CC2)C
Molecular Formula:
C15H22O
Molecular Weight:
218.33 g/mol
alpha-Vetivone
CAS No.: 15764-04-2
Cat. No.: VC21041984
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alpha-Vetivone is a sesquiterpenoid. |
|---|---|
| CAS No. | 15764-04-2 |
| Molecular Formula | C15H22O |
| Molecular Weight | 218.33 g/mol |
| IUPAC Name | (4R,4aS)-4,4a-dimethyl-6-propan-2-ylidene-4,5,7,8-tetrahydro-3H-naphthalen-2-one |
| Standard InChI | InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11H,5-7,9H2,1-4H3/t11-,15+/m1/s1 |
| Standard InChI Key | NIIPDXITZPFFTE-ABAIWWIYSA-N |
| Isomeric SMILES | C[C@@H]1CC(=O)C=C2[C@]1(CC(=C(C)C)CC2)C |
| SMILES | CC1CC(=O)C=C2C1(CC(=C(C)C)CC2)C |
| Canonical SMILES | CC1CC(=O)C=C2C1(CC(=C(C)C)CC2)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator